molecular formula C8H3F4N B106752 3-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 149793-69-1

3-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No. B106752
M. Wt: 189.11 g/mol
InChI Key: AYNUKEDZAYOEGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multiple steps, including halogenation, coupling reactions, and the introduction of nitrile groups. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone . Similarly, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, involves bromination, Grignard reaction, cyanidation, and amination . These methods could potentially be adapted for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure and crystal packing of trifluoromethylated benzanilides have been studied, revealing the importance of weak intermolecular interactions involving organic fluorine . These interactions include hydrogen bonds and the "fluorous effect," which could also be relevant to the molecular structure of 3-Fluoro-5-(trifluoromethyl)benzonitrile. The presence of the trifluoromethyl group can influence the conformational flexibility and crystal packing of the molecule.

Chemical Reactions Analysis

The reactivity of polyhalogenoaromatic compounds, such as pentafluoro-benzonitrile N-oxide, has been explored, showing that these compounds can undergo cycloaddition reactions with various alkenes and alkynes to form isoxazolines and isoxazoles . Although 3-Fluoro-5-(trifluoromethyl)benzonitrile is not a nitrile oxide, the presence of the nitrile group suggests that it may participate in similar types of cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from fluorinated diamines . The trifluoromethyl group contributes to these properties and is likely to impart similar characteristics to 3-Fluoro-5-(trifluoromethyl)benzonitrile. Additionally, the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile demonstrates the potential for high purity and yield under optimized conditions, which could be relevant for the synthesis and purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Continuous Flow Iodination : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is a noteworthy application. This process, involving LDA and PhLi as effective bases, results in the reliable formation of the 3-iodo product, an important regioisomer in chemical synthesis (Dunn et al., 2018).

Radiochemistry and PET Imaging

  • PET Tracer Synthesis : A significant application is in the preparation of the PET tracer [(18)F]FPEB for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). The development of an automated radiosynthesis method for this tracer, as well as a simplified "one-pot" method for preparing the radiolabeling precursor, highlights its utility in clinical research (Lim et al., 2014).

Molecular Imaging

  • Microfluidic Continuous-Flow Radiosynthesis : The synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB) for imaging mGluR5 with a continuous-flow microfluidics device represents a groundbreaking application in molecular imaging. This achievement marks the first use of this technology for a PET radiopharmaceutical suitable for human use (Liang et al., 2014).

Receptor Antagonists Synthesis

  • Androgen Receptor Antagonists : 3-Fluoro-5-(trifluoromethyl)benzonitrile derivatives are also used in synthesizing androgen receptor antagonists, such as MDV3100, demonstrating their relevance in medicinal chemistry (Li Zhi-yu, 2012).

Safety And Hazards

3-Fluoro-5-(trifluoromethyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also classified as a combustible liquid .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNUKEDZAYOEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333878
Record name 3-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzonitrile

CAS RN

149793-69-1
Record name 3-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(trifluoromethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Wang, M Sánchez-Roselló, JL Aceña… - Chemical …, 2014 - ACS Publications
1.1. Brief Historical Overview As expected from the fluorine position on the periodic table of elements, it possesses some extreme properties, in particular, ultimate electronegativity and …
Number of citations: 249 pubs.acs.org
HG Choi, P Ren, F Adrian, F Sun, HS Lee… - Journal of medicinal …, 2010 - ACS Publications
The second generation of Bcr-Abl inhibitors nilotinib, dasatinib, and bosutinib developed to override imatinib resistance are not active against the T315I “gatekeeper” mutation. Here we …
Number of citations: 83 pubs.acs.org
S Hegde, M Schmidt - Annual reports in medicinal chemistry, 2008 - Elsevier
Publisher Summary This chapter discusses 27 new molecular entities (NMEs) which were in manufactured in the year 2007. The anticancer sector has garnered competition for Merck's …
Number of citations: 27 www.sciencedirect.com
P Ranjitkar - 2011 - search.proquest.com
The protein kinase family is comprised of 518 members, accounting for∼ 2% of the human genome. They are an important class of signaling enzymes and emerging therapeutic targets. …
Number of citations: 0 search.proquest.com
T Wu, A Nagle, T Sakata, K Henson, R Borboa… - Bioorganic & medicinal …, 2009 - Elsevier
Screening our in-house compound collection using a cell based Plasmodium falciparum proliferation assay we discovered a known pan-kinase inhibitor scaffold as a hit. Further …
Number of citations: 20 www.sciencedirect.com

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